5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by dual-functional ionic liquids, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-component reactions but on a larger scale. The use of ionic liquids as catalysts is favored due to their tunable physical and chemical properties, high thermal and chemical stability, and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the keto groups can produce diols .
Scientific Research Applications
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The hydroxyethyl group and the keto groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione include other dihydropyrimidines and pyrimidine derivatives, such as:
- 2-Amino-4-hydroxy-6-methylpyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethyl and keto groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
CAS No. |
828241-25-4 |
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Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h4,9H,1-3H2,(H2,7,8,10,11) |
InChI Key |
FAPGLIUAYDSVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)CCO |
Origin of Product |
United States |
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